Methyl2-[(2-ethylbutanoyl)amino]benzoate
Description
Methyl 2-[(2-ethylbutanoyl)amino]benzoate is a benzoate ester derivative featuring a 2-aminobenzoate backbone substituted with a 2-ethylbutanoyl group at the amino position. This structure combines the aromatic properties of the benzoate moiety with the steric and electronic effects of the branched aliphatic chain (2-ethylbutanoyl). Such modifications are often employed in medicinal and industrial chemistry to tune solubility, bioavailability, and target-binding affinity.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.3 g/mol |
IUPAC Name |
methyl 2-(2-ethylbutanoylamino)benzoate |
InChI |
InChI=1S/C14H19NO3/c1-4-10(5-2)13(16)15-12-9-7-6-8-11(12)14(17)18-3/h6-10H,4-5H2,1-3H3,(H,15,16) |
InChI Key |
SNXFGVIWKFCBIB-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NC1=CC=CC=C1C(=O)OC |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of Methyl 2-[(2-ethylbutanoyl)amino]benzoate and their distinguishing features:
Comparative Analysis
Substituent Effects on Binding Affinity Phenyl benzoate exhibits strong binding to proteins like CcilCSP2 (Ki = 19.75 µM) due to hydrophobic interactions and hydrogen bonding with residues like Ile-86 . In contrast, sodium benzoate lacks such specificity but is effective in clinical applications due to its ionic solubility .
Synthetic Utility Ethyl 2-[(2-cyanoacetyl)amino]benzoate is used as a pharmaceutical intermediate, suggesting that the target compound’s branched acyl chain may similarly serve in synthesizing bioactive molecules . Nitration studies on methyl benzoate derivatives (e.g., ) indicate that electron-withdrawing groups (e.g., nitro) reduce reaction yields. The 2-ethylbutanoyl group, being electron-neutral, may allow milder reaction conditions for functionalization .
Biological and Industrial Applications Sodium benzoate is clinically validated for ammonia reduction but lacks the structural complexity of amino-acylated benzoates like the target compound, which may offer targeted therapeutic effects . Benzoate derivatives (e.g., vanillic acid) are model compounds in lignin biodegradation studies. The target compound’s aliphatic chain could influence its role in similar metabolic pathways .
Research Findings
- Docking Studies: Phenyl benzoate’s hydrogen-bonding interaction with Ile-86 (CcilCSP2) suggests that the target compound’s 2-ethylbutanoyl group may occupy similar hydrophobic pockets, albeit with altered steric effects .
- Solubility : The methyl ester group in the target compound likely enhances solubility in organic solvents relative to sodium salts (e.g., sodium benzoate), making it preferable for synthetic chemistry applications .
Notes on Contradictions and Limitations
- Binding vs.
- Synthetic Challenges : reports difficulties in spectroscopic validation (e.g., HNMR) for nitrated benzoate derivatives, suggesting similar analytical hurdles for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
